(3-Methoxy-4-methylphenyl)(morpholino)methanone

Catalog No.
S6643915
CAS No.
1090509-26-4
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methoxy-4-methylphenyl)(morpholino)methanone

CAS Number

1090509-26-4

Product Name

(3-Methoxy-4-methylphenyl)(morpholino)methanone

IUPAC Name

(3-methoxy-4-methylphenyl)-morpholin-4-ylmethanone

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3

InChI Key

SBPPRCPYQOQXNQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC

(3-Methoxy-4-methylphenyl)(morpholino)methanone is an organic compound characterized by its unique structure, which consists of a methoxy group and a morpholino moiety attached to a phenyl ring. This compound belongs to the class of aryl ketones and is notable for its potential applications in medicinal chemistry due to its interesting biological properties.

The chemical reactivity of (3-Methoxy-4-methylphenyl)(morpholino)methanone can be explored through various organic reactions. Key reactions may include:

  • Nucleophilic Substitution: The morpholino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The ketone functional group can undergo reduction to form secondary alcohols, which may enhance its biological activity.
  • Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or other derivatives, potentially altering its pharmacological profile.

These reactions are essential for modifying the compound's structure to optimize its biological activity and pharmacokinetic properties.

Research indicates that compounds similar to (3-Methoxy-4-methylphenyl)(morpholino)methanone exhibit diverse biological activities. These may include:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity: The presence of the morpholino group has been associated with enhanced anticancer properties, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.

Synthesis of (3-Methoxy-4-methylphenyl)(morpholino)methanone can be achieved through several methods:

  • Acylation Reaction: Starting from 3-methoxy-4-methylphenol, an acylation reaction with morpholine and an appropriate acyl chloride can yield the desired product.
  • Mannich Reaction: This method involves the reaction of formaldehyde, morpholine, and 3-methoxy-4-methylphenol, leading to the formation of the compound through a three-component coupling.
  • Direct Alkylation: Utilizing alkyl halides in the presence of a base can facilitate the direct alkylation of morpholine to form the target compound.

Each method presents unique advantages in terms of yield and purity.

The potential applications of (3-Methoxy-4-methylphenyl)(morpholino)methanone are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting infections or cancer.
  • Chemical Probes: Its unique structure allows it to be used as a chemical probe in biological studies to elucidate mechanisms of action.
  • Agricultural Chemicals: Similar compounds have been explored for use as agrochemicals due to their antimicrobial properties.

Interaction studies are crucial for understanding how (3-Methoxy-4-methylphenyl)(morpholino)methanone interacts with biological targets. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Uptake Studies: Investigating how effectively the compound is taken up by cells, which is essential for determining its bioavailability and therapeutic potential.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects on cellular processes.

Several compounds share structural similarities with (3-Methoxy-4-methylphenyl)(morpholino)methanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Methylphenyl(morpholino)methanoneSimilar aryl ketone structureLacks methoxy substitution, potentially different activity
3-Methoxyphenyl(morpholino)methanoneMethoxy group at different positionMay exhibit different binding profiles
2-(Morpholinomethyl)phenolMorpholine attached directly to phenolDifferent functional groups may alter biological activity

These compounds illustrate variations in substitution patterns that can significantly influence their biological activities and pharmacological profiles.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

235.12084340 g/mol

Monoisotopic Mass

235.12084340 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

Explore Compound Types